molecular formula C11H19NO3 B2366893 4-Methoxy-1-(oxolane-3-carbonyl)piperidine CAS No. 2097883-83-3

4-Methoxy-1-(oxolane-3-carbonyl)piperidine

Cat. No.: B2366893
CAS No.: 2097883-83-3
M. Wt: 213.277
InChI Key: KBWFXFPEVLCBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-(oxolane-3-carbonyl)piperidine (CAS 2097883-83-3) is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This molecule features a piperidine ring, a fundamental scaffold prevalent in medicinal chemistry and drug discovery, substituted with a methoxy group and a tetrahydrofuran (oxolane) carbonyl moiety . The integration of these distinct heterocyclic systems makes it a valuable bifunctional building block for synthetic organic chemistry. Researchers can utilize this compound as a key intermediate in the construction of more complex molecular architectures. Its structure suggests potential applications as a precursor in the synthesis of pharmaceutical candidates or other biologically active molecules, leveraging the piperidine core which is a common feature in many natural products and therapeutics . The reactivity of the amide bond and the ether functionalities allows for further chemical modifications, providing a versatile platform for library synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFXFPEVLCBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Piperidine Ketone Intermediates

A predominant method involves the hydrogenation of ketone precursors to form the piperidine core. For example, 1-(3-methoxypropyl)-4-piperidinamine was synthesized via Pd/C-catalyzed hydrogenation of 1-(3-methoxypropyl)-4-piperidone under 1.5 MPa H₂ at 40°C, achieving a 70.8% yield. Adapting this protocol, 4-methoxypiperidine could be hydrogenated with oxolane-3-carboxaldehyde to introduce the carbonyl group. Recent advances in asymmetric hydrogenation using rhodium(I) catalysts with ferrocene ligands have demonstrated enantioselectivity >99% for similar piperidines, minimizing defluorination byproducts to <1%.

Table 1: Hydrogenation Conditions for Piperidine Derivatives

Catalyst Pressure (MPa) Temperature (°C) Yield (%) Selectivity Source
10% Pd/C 1.5 40 70.8 N/A
Rh(I)/FeL 0.5 25 85 >99% ee

Acylation of 4-Methoxypiperidine

Direct acylation of 4-methoxypiperidine with oxolane-3-carbonyl chloride represents a straightforward route. In analogous syntheses, 4-piperidone derivatives were acylated using acyl chlorides in acetonitrile at 50°C. However, the electron-donating methoxy group may deactivate the piperidine nitrogen, necessitating Lewis acid catalysts such as ZrCl₄ to enhance reactivity. A two-step procedure involving protection of the amine with Boc anhydride, followed by acylation and deprotection, could mitigate side reactions.

Cyclization via Aza-Michael and Aza-Prins Reactions

Intramolecular aza-Michael reactions (IMAMR) offer a stereocontrolled pathway. Pozo et al. synthesized 2,5-disubstituted piperidines via IMAMR using quinoline organocatalysts, achieving yields up to 85% with trans/cis ratios of 90:10. Applying this method, a precursor containing methoxy and oxolane-carbonyl groups could cyclize to form the target compound. Similarly, aza-Prins cyclization of homoallylic amines with aldehydes, catalyzed by NHC-Cu(I)/ZrCl₄, provides access to 4-substituted piperidines with trans-selectivity.

Optimization and Scalability Considerations

Catalyst Selection and Solvent Effects

Palladium-based catalysts remain the workhorse for hydrogenation due to their cost-effectiveness, though rhodium complexes offer superior selectivity for sensitive substrates. Polar aprotic solvents like acetonitrile and methanol are preferred for hydrogenation, while dichloromethane enhances acylation rates.

Protecting Group Strategies

In multi-step syntheses, protecting the piperidine nitrogen is critical. Cesium carbonate in acetonitrile effectively facilitates alkylation of 4-piperidone hydrochloride, as demonstrated in the synthesis of 1-(3-methoxypropyl)-4-piperidone (12 g scale, 60°C, 30 hours). Ethylene glycol ketals have also been employed to stabilize carbonyl intermediates during cyclization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(oxolane-3-carbonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1-(oxolane-3-carbonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(oxolane-3-carbonyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: 4-Methoxy-1-(4-nitrobenzenesulfonyl)piperidine (Compound 28)

Structural Differences :

  • Target Compound : Oxolane-3-carbonyl group (oxygen-containing ring).
  • Compound 28 : 4-Nitrobenzenesulfonyl group (electron-withdrawing, aromatic substituent).

Key Data :

Property 4-Methoxy-1-(oxolane-3-carbonyl)piperidine (Inferred) 4-Methoxy-1-(4-nitrobenzenesulfonyl)piperidine (Compound 28)
Molecular Formula C12H19NO4 C12H15N2O5S (Calculated from )
Molecular Weight (Da) ~265.3 299.3 (HRMS: [M+Na]+ = 272.1250 observed )
Functional Groups Methoxy, oxolane-carbonyl Methoxy, nitrobenzenesulfonyl
Reactivity Likely less electrophilic due to oxolane Highly electrophilic sulfonyl group enhances reactivity

Piperidine Alkaloids from Piper nigrum Roots

identifies numerous piperidine/pyrrolidine amides with structural parallels. Examples include:

  • Compound 8 : 1-[1-oxo-3-phenyl-2E-propenyl]piperidine
  • Compound 9 : 1-[1-oxo-3(3,4-methylenedioxyphenyl)-propan]piperidine

Comparison Table :

Property This compound Compound 8 Compound 9
Core Structure Piperidine with methoxy, oxolane-carbonyl Piperidine with propenyl acyl Piperidine with methylenedioxyphenyl acyl
Substituent Polarity Moderate (oxygen-rich) Low (hydrocarbon chain) High (aromatic, oxygenated)
Bioactivity (Inferred) Potential CNS modulation Anticonvulsant, antimicrobial Enhanced binding to aromatic receptors

Insights :
The oxolane group introduces a unique oxygenated cyclic structure, differentiating it from phenyl or alkenyl substituents in pepper-derived alkaloids. This may influence solubility and target selectivity .

Heterocyclic Carboxylic Acid: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structural Contrast :

  • Target Compound : Six-membered piperidine, methoxy, oxolane-carbonyl.
  • Compound : Five-membered pyrrolidine, carboxylic acid, ketone.
Property This compound 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Functional Groups Methoxy, carbonyl, oxolane Carboxylic acid, ketone
Acidity Neutral Acidic (pKa ~3-4 due to -COOH)
Applications Drug candidate (hypothetical) Industrial synthesis, chelating agent

The absence of a carboxylic acid group may reduce hydrogen-bonding capacity but enhance membrane permeability .

Biological Activity

4-Methoxy-1-(oxolane-3-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxy group and an oxolane-3-carbonyl moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors. The methoxy group may enhance lipophilicity, aiding in membrane permeability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects on several cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the inhibition of cell proliferation pathways, possibly through modulation of signaling cascades associated with cell cycle regulation.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been tested against various inflammatory markers in vitro, demonstrating the ability to reduce levels of cytokines such as IL-6 and TNF-alpha.

Case Studies

  • Anticancer Efficacy : A study conducted on the efficacy of this compound against breast cancer cells revealed that the compound induced apoptosis in MDA-MB-231 cells, with evidence suggesting that it activates caspase pathways involved in programmed cell death .
  • Anti-inflammatory Activity : Another study investigated the compound's ability to inhibit COX enzymes, which play a critical role in inflammation. The results indicated a significant reduction in COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Question

  • Temperature : Store at -20°C in airtight containers to prevent degradation, as recommended for hydrolytically sensitive piperidine derivatives .
  • Stability : Shelf life ≥5 years under inert atmospheres (e.g., argon), with periodic HPLC analysis to monitor purity (>98%) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Core modifications : Synthesize analogs with substituted oxolane rings (e.g., fluorinated or methylated derivatives) to assess steric/electronic effects on biological activity .
  • QSAR modeling : Use software like ADMET Predictor™ to correlate molecular descriptors (e.g., logP, polar surface area) with activity data. For example, piperidine derivatives with higher lipophilicity often show enhanced membrane permeability .
  • In vitro assays : Test binding affinity against target receptors (e.g., opioid or sigma receptors) using radioligand displacement assays, referencing protocols for related compounds .

What strategies are effective for synthesizing enantiomerically pure forms of this compound?

Advanced Research Question

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives, as demonstrated for (3S,4R)-configured piperidine analogs .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed acylations to achieve enantiomeric excess (ee) >90% .
  • Analytical validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET profiling : Use tools like SwissADME to predict bioavailability (%F = ~50–70%), blood-brain barrier penetration (logBB = -0.5 to 0.5), and CYP450 metabolism .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 3A4 to identify metabolic hotspots (e.g., methoxy group oxidation) .
  • Docking studies : Target opioid receptors (e.g., μ-opioid) using AutoDock Vina to estimate binding energies (ΔG ≤ -8 kcal/mol for high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.